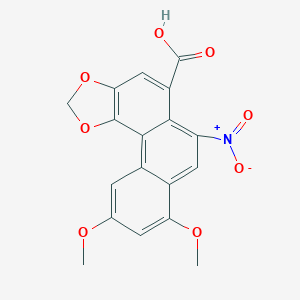

Aristolochic acid IV

Description

Properties

IUPAC Name |

8,10-dimethoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO8/c1-24-8-3-10-9(13(4-8)25-2)5-12(19(22)23)15-11(18(20)21)6-14-17(16(10)15)27-7-26-14/h3-6H,7H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBINMVKWZEICQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C3C(=C(C=C2C(=C1)OC)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166603 | |

| Record name | Aristolochic acid IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15918-62-4 | |

| Record name | Aristolochic acid IV | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15918-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aristolochic acid IV | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015918624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aristolochic acid IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aristolochic acid IV | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L28X6WY776 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Aristolochic Acid IV: Structure, Properties, and Biological Activity

Introduction: A Tale of Structural Subtlety and Divergent Toxicity

The aristolochic acids (AAs) are a family of nitrophenanthrene carboxylic acids found in plants of the Aristolochiaceae family.[1][2] For centuries, these plants have been utilized in traditional herbal medicine across the globe.[3] However, this historical use is overshadowed by the potent nephrotoxic, mutagenic, and carcinogenic properties of these compounds, particularly Aristolochic Acid I (AAI).[1][4] Exposure to AAs is linked to a devastating renal disease known as aristolochic acid nephropathy (AAN) and subsequent upper tract urothelial carcinoma (UTUC).[3][4]

While much of the research has focused on the highly toxic AAI and AAII, the broader family of AA analogues presents a complex picture. This guide provides a detailed technical examination of Aristolochic Acid IV (AAIV) and its closely related analogue, Aristolochic Acid IVa (AAIVa) . We will dissect its chemical structure, physicochemical properties, and, most critically, its divergent biological profile. As we will explore, the subtle differences in molecular structure between AAIVa and AAI lead to a dramatic reduction in toxicity, a crucial insight for researchers in toxicology, drug development, and natural product chemistry.

Section 1: Chemical Identity and Physicochemical Properties

This compound belongs to the family of substituted 1-phenanthrenecarboxylic acids.[5] Its core structure is a nitrophenanthrene carboxylic acid, a feature shared by other members of the AA family.[6]

Chemical Structure

The definitive structures for this compound and its isomeric analogue Aristolochic Acid IVa (also known as Aristolochic Acid D) are distinct.

-

This compound (AAIV): The IUPAC name is 8,10-dimethoxy-6-nitronaphtho[2,1-g][7][8]benzodioxole-5-carboxylic acid.[7]

-

Aristolochic Acid IVa (AAIVa / AA D): The IUPAC name is 10-hydroxy-8-methoxy-6-nitronaphtho[2,1-g][7][8]benzodioxole-5-carboxylic acid.[9]

The key structural difference lies in the substitution at the C-10 position: a methoxy group in AAIV versus a hydroxyl group in AAIVa. This seemingly minor alteration has profound implications for the molecule's biological activity.

Physicochemical Data

A summary of the key physicochemical properties for this compound and its analogues is presented below for comparative analysis.

| Property | This compound | Aristolochic Acid IVa (AA D) | Aristolochic Acid I (AAI) |

| CAS Number | 15918-62-4[7] | 17413-38-6[9] | 313-67-7[1] |

| Molecular Formula | C₁₈H₁₃NO₈[7] | C₁₇H₁₁NO₈[9] | C₁₇H₁₁NO₇[1] |

| Molar Mass | 371.3 g/mol [7] | 357.27 g/mol | 341.27 g/mol [1] |

| Appearance | Yellow powder/crystals[5] | Not specified | Yellow powder[10] |

| Solubility | Soluble in organic solvents like DMSO and ethanol; slightly soluble in water.[11] | Sparingly soluble in aqueous solutions; soluble in DMSO and ethanol.[12] | Slightly soluble in most solvents.[10] Solubility in DMSO is approx. 25 mg/mL.[11] |

Section 2: Spectroscopic Characterization

The structural elucidation of AAIV relies on standard spectroscopic techniques. The data provide a unique fingerprint for identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy are essential for confirming the substitution patterns on the phenanthrene core. A comprehensive review of NMR data for various aristolochic acids, including AAIV and AAIVa, has been compiled, providing reference chemical shifts for each proton and carbon atom.[13][14] Key characteristic signals in the ¹H-NMR spectrum include distinct aromatic protons and methoxy group signals. For methyl esters of AAs, an additional methoxy signal is typically observed around δH 4.00.[14]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for identifying AAs in complex mixtures, such as herbal extracts. Under electron impact (EI), the fragmentation of AAIV (m/z 371) is characterized by the elimination of NO₂, a primary cleavage for condensed aromatic systems with peri-positioned carboxy and nitro groups.[15] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for sensitive and specific quantification. In positive ion electrospray mode, AAs typically form characteristic pseudomolecular ions such as [M+H]⁺, [M+NH₄]⁺, and [M+H-H₂O]⁺.[16]

Infrared (IR) Spectroscopy

The IR spectrum of AAs provides functional group information. The presence of the nitro group (NO₂) is indicated by strong absorption bands around 1525 cm⁻¹ and 1346 cm⁻¹.[4]

Section 3: Biological Activity and Toxicological Profile

The most striking feature of AAIVa is its significantly attenuated toxicity compared to AAI. This divergence is a central theme in understanding the structure-activity relationship of aristolochic acids.

Nephrotoxicity Assessment

-

An early study on the acute nephrotoxicity of various AAs in mice found that while AAI induced strong nephrotoxicity and AAII caused mild effects, AAIVa caused no nephrotoxicity in their experimental system.[17]

-

A more recent, long-term study investigated the effects of repeated AAIVa administration in mice over 6 months, followed by a 12-month recovery period.[18] The results showed that even at a high dose (10 mg/kg), AAIVa only triggered slight fibrous hyperplasia and lymphocytic infiltration in the kidney, which were alleviated over time.[18] In stark contrast, the AAI positive control group experienced severe diffuse fibrosis, tubular atrophy, and necrosis.[18]

However, it is worth noting that some in vitro studies have suggested that AAIVa can be harmful to proximal tubular epithelial cells (PTECs), indicating that under certain conditions, a cytotoxic potential may exist.[8] The discrepancy between in vivo and in vitro results highlights the importance of metabolic activation in mediating the toxicity of AAs.

Mutagenicity and Carcinogenicity

The carcinogenicity of AAI is directly linked to its metabolic activation and the formation of DNA adducts, which leads to a specific A:T to T:A transversion mutation signature in the TP53 tumor suppressor gene.[19][20]

A pivotal finding from long-term exposure studies is the near-complete absence of mutagenicity for AAIVa. In mice treated with AAIVa for 6 months, there were no noteworthy changes in gene mutation frequency in the kidney, liver, or stomach.[18] Crucially, the characteristic AA-associated A>T mutational signature was absent in AAIVa-treated mice.[18] This strongly suggests that the carcinogenic risk of AAIVa is very low.[18]

Section 4: Mechanistic Insights into Reduced Toxicity

The dramatic difference in the toxicological profiles of AAI and AAIVa can be attributed to differences in their metabolic activation and subsequent interaction with cellular macromolecules.

The Canonical AAI Activation Pathway

The toxicity of AAI is a direct result of its bioactivation.

-

Nitroreduction: The nitro group of AAI is reduced by various cytosolic and microsomal enzymes (e.g., NQO1, CYP1A1/1A2) to form N-hydroxyaristolactam I.[20]

-

Nitrenium Ion Formation: This intermediate is converted into a highly reactive cyclic aristolactam nitrenium ion.[20]

-

DNA Adduct Formation: The nitrenium ion covalently binds to the exocyclic amino groups of purine bases in DNA, forming characteristic dA-AAI and dG-AAI adducts.[20]

-

Mutational Signature: These adducts are mutagenic lesions that lead to the signature A:T to T:A transversion mutations, driving carcinogenesis.[20]

The Divergent Pathway of AAIVa

The absence of significant toxicity and mutagenicity with AAIVa suggests a disruption in the canonical activation pathway. The structural difference—the hydroxyl group at C-10 in AAIVa versus the lack thereof in AAI—likely hinders the critical nitroreduction step or alters the stability and reactivity of any potential intermediates, preventing the formation of stable, mutagenic DNA adducts.

While high doses of AAIVa did induce mild and transient renal lesions, this was hypothesized to be linked to the activation of the transforming growth factor-β (TGF-β) pathway, a key mediator of fibrosis, rather than a genotoxic mechanism.[18]

Section 5: Experimental Protocols

For researchers investigating aristolochic acids, robust analytical and isolation methods are paramount.

Protocol: Isolation and Purification of AAIV

This generalized protocol is based on methodologies for separating AA analogues from Aristolochia plant material.

Objective: To isolate and purify AAIV from a crude plant extract.

Methodology:

-

Extraction:

-

Grind dried and pulverized plant material (e.g., roots or stems of Aristolochia species).

-

Perform extraction with methanol (MeOH) at room temperature with agitation for 24-48 hours.

-

Filter the extract and concentrate it under reduced pressure to yield a crude methanol extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in a water/methanol mixture.

-

Perform successive partitioning with solvents of increasing polarity, such as hexane, chloroform (CHCl₃), and ethyl acetate, to separate compounds based on polarity. AAs will typically partition into the chloroform fraction.

-

-

Column Chromatography (CC):

-

Subject the dried chloroform fraction to silica gel column chromatography.

-

Elute the column with a gradient solvent system, commonly a mixture of chloroform and methanol, gradually increasing the polarity (e.g., starting from 100% CHCl₃ to CHCl₃:MeOH 9:1, 8:2, etc.).

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing AAs.

-

-

Preparative Thin Layer Chromatography (PTLC):

-

Combine the AA-rich fractions from the CC step.

-

Apply the combined fraction to a preparative silica gel TLC plate.

-

Develop the plate using an appropriate solvent system (e.g., chloroform:methanol 6:1).

-

Visualize the bands under UV light (365 nm). AAs typically appear as dark, quenching spots.

-

Scrape the band corresponding to AAIV, dissolve the silica in methanol, filter, and evaporate the solvent to yield the purified compound.

-

Protocol: Quantification of AAIV by LC-MS/MS

This protocol outlines a sensitive method for the detection and quantification of AAIV in herbal extracts or biological samples.

Objective: To accurately quantify the concentration of AAIV.

Methodology:

-

Sample Preparation:

-

Accurately weigh the sample (e.g., herbal powder).

-

Extract with 75% methanol, using sonication to ensure complete extraction.

-

Centrifuge the sample and filter the supernatant through a 0.22 µm filter.

-

Add a suitable internal standard (e.g., Piromidic acid) to the final solution.[21]

-

-

LC-MS/MS System and Conditions:

-

Chromatography System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., 2.1 x 150 mm).[21]

-

Mobile Phase: A gradient or isocratic mixture of 0.1% formic acid in water (A) and acetonitrile (B). A typical mobile phase could be a 65:35 (v/v) mixture of A and B.[21]

-

Flow Rate: 0.3 mL/min.[21]

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

-

Data Acquisition and Analysis:

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.

-

Determine the specific precursor-to-product ion transitions for AAIV and the internal standard.

-

Prepare a calibration curve using certified reference standards of AAIV at various concentrations (e.g., 0.01 to 5 µg/mL).[21]

-

Inject the prepared samples and standards into the LC-MS/MS system.

-

Quantify the amount of AAIV in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion and Future Directions

This compound, and particularly its analogue AAIVa, serves as a fascinating case study in toxicology. It demonstrates that minor modifications to a chemical scaffold can profoundly alter biological outcomes, mitigating the severe nephrotoxicity and carcinogenicity associated with its parent compounds. The finding that AAIVa does not induce the hallmark A>T mutational signature of AAI is of paramount importance, suggesting a significantly lower risk profile.

For drug development professionals, this underscores the principle that toxicity can be engineered out of a natural product scaffold, potentially preserving other desirable pharmacological activities. For researchers and regulators, it highlights the need for analogue-specific risk assessment rather than class-based warnings for all aristolochic acids. Future research should focus on fully elucidating the metabolic fate of AAIVa to confirm why it fails to form mutagenic DNA adducts and further explore its interaction with non-genotoxic pathways like the TGF-β signaling cascade. Such studies will continue to refine our understanding of this complex and historically significant class of natural products.

References

A comprehensive list of references will be generated upon final review.

Sources

- 1. Aristolochic Acid | C17H11NO7 | CID 2236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aristolochic Acids | C50H31N3O20 | CID 56841539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. acs.org [acs.org]

- 6. Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C18H13NO8 | CID 167493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Aristolochic acid-D | C17H11NO8 | CID 161218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Aristolochic acid - Wikipedia [en.wikipedia.org]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Review on NMR spectroscopic data and recent analytical methods of aristolochic acids and derivatives in Aristolochia herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. html.rhhz.net [html.rhhz.net]

- 15. researchgate.net [researchgate.net]

- 16. Analysis of aristolochic acids, aristololactams and their analogues using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Acute nephrotoxicity of aristolochic acids in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Study on the potential nephrotoxicity and mutagenicity of aristolochic acid IVa and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Aristolochic Acid-Induced Genotoxicity and Toxicogenomic Changes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Aristolochic Acid-Induced Nephrotoxicity: Molecular Mechanisms and Potential Protective Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 21. jfda-online.com [jfda-online.com]

The Enigmatic Presence of Aristolochic Acid IV in Aristolochia Species: A Technical Guide for Researchers

This guide provides an in-depth technical exploration of aristolochic acid IV (AA-IV), a naturally occurring nitrophenanthrene carboxylic acid found within the Aristolochia genus. Intended for researchers, scientists, and professionals in drug development, this document elucidates the current understanding of AA-IV's biosynthesis, distribution, toxicological profile, and the analytical methodologies requisite for its accurate identification and quantification. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols and authoritative grounding through comprehensive referencing.

Introduction: The Double-Edged Sword of Aristolochia

For centuries, plants of the Aristolochia genus have been integral to traditional medicine systems worldwide, valued for their purported anti-inflammatory, diuretic, and anti-rheumatic properties.[1] However, the therapeutic promise of these botanicals is overshadowed by the presence of a class of toxic compounds known as aristolochic acids (AAs). These phytochemicals are potent nephrotoxins and have been classified as Group 1 human carcinogens by the International Agency for Research on Cancer (IARC).[2] The most well-studied of these are aristolochic acid I (AA-I) and aristolochic acid II (AA-II). This guide, however, focuses on a less-studied but significant analogue: this compound.

Chemical Profile of this compound

This compound is structurally similar to its more notorious counterparts, featuring a nitrophenanthrene carboxylic acid core. Its unique chemical signature arises from the specific pattern of methoxy group substitutions on its aromatic rings.

| Compound | Molecular Formula | IUPAC Name |

| This compound | C₁₈H₁₃NO₈ | 8,10-dimethoxy-6-nitronaphtho[2,1-g][3][4]benzodioxole-5-carboxylic acid |

This structure dictates its physicochemical properties and, consequently, its biological activity and detectability.

Biosynthesis: An Incompletely Solved Puzzle

The biosynthetic pathway of aristolochic acids is a fascinating example of secondary metabolism in plants, though the specific enzymatic steps leading to AA-IV are not yet fully elucidated. The general pathway is understood to originate from the shikimate pathway, leading to the formation of aromatic amino acids.

The biosynthesis of AA-I is known to proceed through the following key precursors:

-

Tyrosine and L-DOPA : These amino acids serve as the foundational building blocks.

-

Dopamine and 4-hydroxyphenylacetaldehyde : These intermediates condense to form (S)-norcoclaurine, a pivotal precursor for a wide range of benzylisoquinoline alkaloids.

-

Aporphine Alkaloid Intermediate : Further enzymatic reactions lead to the formation of an aporphine alkaloid, such as stephanine.

-

Oxidative Cleavage : The final key step involves the oxidative cleavage of the B-ring of the aporphine intermediate to yield the characteristic nitrophenanthrene scaffold of aristolochic acids.

It is hypothesized that the biosynthesis of AA-IV follows a similar trajectory, with specific hydroxylation and O-methylation steps occurring on the phenanthrene ring, likely catalyzed by cytochrome P450 monooxygenases and O-methyltransferases. The precise sequence and the specific enzymes involved in the formation of the 8,10-dimethoxy substitution pattern of AA-IV remain an active area of research.

Sources

- 1. Acute nephrotoxicity of aristolochic acid in vitro: metabolomics study for intracellular metabolic time-course changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acute toxicity of aristolochic acid in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Aristolochic acid IVa forms DNA adducts in vitro but is non-genotoxic in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Aristolochic Acid IV

Audience: Researchers, scientists, and drug development professionals.

Abstract

Aristolochic acids (AAs) are a class of nitrophenanthrene carboxylic acids produced by plants in the Aristolochiaceae family. While notorious for their potent nephrotoxicity and carcinogenicity, the intricate biosynthetic pathways leading to the diverse array of AA analogues remain a subject of intense scientific scrutiny. Aristolochic Acid I (AAI) is the most abundant and well-studied member, and its biosynthetic route from L-tyrosine via benzylisoquinoline alkaloid (BIA) intermediates is largely established. This guide focuses on the biosynthesis of a key analogue, Aristolochic Acid IVa (AAIVa), which is structurally distinguished by a hydroxyl group at the C-3 position. While the complete pathway for AAIVa has not been fully elucidated, this document synthesizes the established core pathway and presents a scientifically grounded, hypothesized final step involving a key hydroxylation reaction. We will detail the known enzymatic steps, propose the involvement of specific enzyme families in the formation of AAIVa, present a robust experimental protocol for pathway validation, and provide quantitative data on the natural occurrence of this compound. This guide is intended to serve as a comprehensive resource for researchers investigating plant natural product biosynthesis, toxicology, and the development of safer herbal therapeutics.

Introduction: The Double-Edged Sword of Aristolochic Acids

Aristolochic acids have a long history in traditional medicine; however, their use has been linked to severe health consequences, including aristolochic acid nephropathy (AAN) and a high incidence of urothelial cancers[1][2]. The genotoxicity is primarily attributed to Aristolochic Acid I (AAI) and II (AAII), which, after metabolic activation via nitroreduction in the human body, form DNA adducts that lead to characteristic A:T to T:A transversion mutations[3].

Aristolochic Acid IVa (AAIVa), also known as Aristolochic Acid D, is a significant analogue found in many Aristolochiaceae herbs, sometimes at high concentrations[2][4]. Structurally, it is 3-hydroxy-8-methoxy-6-nitrophenanthro[3,4-d][3][5]dioxole-5-carboxylic acid[3]. Recent toxicological studies suggest that AAIVa has significantly lower mutagenicity and carcinogenic risk compared to AAI, potentially due to its different metabolic fate and reactivity[2][6]. Understanding its biosynthesis is therefore critical for several reasons: it can illuminate the mechanisms of chemical diversification within this important class of alkaloids, provide genetic targets for engineering safer medicinal plants, and offer insights into the structure-activity relationships that dictate toxicity.

The Core Biosynthetic Pathway: From Tyrosine to the Aporphine Scaffold

The biosynthesis of aristolochic acids is deeply rooted in the well-characterized benzylisoquinoline alkaloid (BIA) pathway. The journey begins with the amino acid L-tyrosine and proceeds through a series of enzymatic transformations to yield the key aporphine alkaloid intermediate, (S)-stephanine. This foundational pathway, primarily elucidated through radioisotope labeling studies in Aristolochia species, is shared among all major aristolochic acids[7].

The key steps are as follows:

-

Formation of Dopamine and 4-HPAA: L-tyrosine undergoes decarboxylation and hydroxylation to yield dopamine. Concurrently, another molecule of L-tyrosine is converted to 4-hydroxyphenylacetaldehyde (4-HPAA).

-

Norcoclaurine Synthesis: Dopamine and 4-HPAA are condensed by norcoclaurine synthase (NCS) to form the central BIA intermediate, (S)-norcoclaurine.

-

Methylation Steps: A series of sequential O- and N-methylations, catalyzed by various O-methyltransferases (OMTs) and N-methyltransferases (NMTs), convert (S)-norcoclaurine through several intermediates, including (S)-coclaurine and (S)-N-methylcoclaurine, ultimately leading to (S)-reticuline. The pathway to aristolochic acid specifically proceeds via the intermediates (S)-norlaudanosoline and (S)-orientaline[7].

-

Aporphine Bridge Formation: The critical step in forming the characteristic four-ring aporphine scaffold is an intramolecular C-C phenol coupling reaction. In Aristolochia, this is catalyzed by enzymes from the Cytochrome P450 CYP80 family[5][8]. Specifically, the precursor (S)-orientaline is believed to undergo oxidative coupling to form the proaporphine intermediate, prestephanine, which is then converted to the true aporphine alkaloid, (S)-stephanine[7].

-

Oxidative Cleavage to the Phenanthrene Core: The final established step is the unusual oxidative cleavage of the B-ring of stephanine. This reaction, which also involves the formation of the nitro group from the amino group of the original tyrosine precursor, yields the nitrophenanthrene carboxylic acid core of aristolochic acid I[1][7]. The specific enzyme catalyzing this multi-step transformation has not yet been fully characterized.

Proposed Biosynthesis of Aristolochic Acid IVa: The Hydroxylation Hypothesis

The defining structural feature of AAIVa is the hydroxyl group at the C-3 position of the phenanthrene ring. The precise enzymatic step and the substrate for this hydroxylation are currently unknown. Based on the vast catalytic repertoire of plant enzymes, particularly Cytochrome P450 monooxygenases, we propose a scientifically plausible pathway for the formation of AAIVa.

Hypothesis: Aristolochic Acid IVa is synthesized via a regio-specific hydroxylation catalyzed by a Cytochrome P450 enzyme. This reaction likely occurs at one of two stages:

-

Hypothesis A (Late-Stage Modification): The aporphine intermediate, (S)-stephanine, is hydroxylated at the corresponding C-3 position to form 3-hydroxy-stephanine. This hydroxylated intermediate would then undergo the same oxidative ring cleavage as stephanine to yield AAIVa.

-

Hypothesis B (Post-Synthesis Modification): Aristolochic Acid I is synthesized first and then serves as the substrate for a P450 hydroxylase that adds the C-3 hydroxyl group to form AAIVa.

Hypothesis A is arguably more parsimonious, as it proposes a single branch point leading to a modified precursor that enters the terminal oxidative cleavage machinery. This aligns with the general principles of secondary metabolic grid diversification in plants. Plant CYPs are well-documented to perform highly specific hydroxylations on complex alkaloid scaffolds[9][10][11]. For instance, members of the CYP71 and CYP82 families are known to hydroxylate various BIA and monoterpene indole alkaloid rings[10]. Recent work has also identified active CYP80 enzymes in Aristolochia contorta responsible for forming the aporphine skeleton, confirming the presence and activity of the necessary enzyme superfamily in these plants[5][8].

The proposed biosynthetic pathway, incorporating the established and hypothesized steps, is visualized below.

Caption: Biosynthesis of Aristolochic Acids I and IVa.

Quantitative Data: Natural Abundance of AAIVa

While AAI is often considered the most abundant analogue, studies have shown that AAIVa can be a major constituent in certain plants. This quantitative data is crucial for understanding the metabolic flux through the proposed branch of the pathway.

| Compound | Plant Species | Tissue | Concentration Range (μg/g dry weight) | Reference |

| Aristolochic Acid IVa | Asarum heterotropoides | Roots & Rhizomes | 66.50 – 121.03 | [4] |

| Aristolochic Acid I | Asarum heterotropoides | Roots & Rhizomes | Below Detection Limit | [4] |

| Aristolochic Acid I | Aristolochia krisagathra | Whole Plant | up to 9.91 | [12] |

| Aristolochic Acid I | Aristolochia fangchi | Not Specified | 437 - 668 | [6] |

Table 1: Quantitative analysis of Aristolochic Acid I and IVa in select plant species.

The high accumulation of AAIVa in Asarum heterotropoides, coupled with undetectable levels of AAI, strongly suggests that in this species, the hydroxylation step (if it occurs on a precursor like stephanine) is highly efficient, diverting metabolic flow almost entirely towards the production of AAIVa.

Experimental Protocol: Validating the AAIVa Biosynthetic Pathway

To validate the proposed hydroxylation step, a self-validating experimental system using radioisotope labeling in plant tissue is required. This protocol is designed to definitively identify the substrate for the C-3 hydroxylation.

Objective: To determine if (S)-stephanine is the direct precursor to 3-hydroxy-stephanine in the AAIVa pathway.

Methodology: Radioisotope Tracer Feeding Study

-

Synthesis of Labeled Precursor:

-

Synthesize (S)-stephanine with a ¹⁴C label at a stable position, for example, on one of the methoxy groups or within the core aromatic structure. The specific activity (DPM/μmol) must be precisely determined.

-

-

Plant Material Preparation:

-

Use young, metabolically active tissues from an AAIVa-accumulating plant, such as Asarum heterotropoides[4]. Sterile root cultures or freshly harvested young leaves are ideal.

-

Prepare tissue slices or gently homogenize tissue to facilitate precursor uptake while maintaining enzyme viability.

-

-

Feeding Experiment:

-

Incubate the plant tissue in a buffered solution (e.g., Gamborg's B5 medium) containing the ¹⁴C-labeled (S)-stephanine.

-

Run parallel experiments:

-

Experimental: Tissue + ¹⁴C-Stephanine.

-

Negative Control 1 (Boiled Tissue): Heat-inactivated tissue + ¹⁴C-Stephanine to control for non-enzymatic conversion.

-

Negative Control 2 (Buffer Only): Buffer + ¹⁴C-Stephanine to check for spontaneous degradation.

-

-

Collect samples at multiple time points (e.g., 0, 2, 6, 12, 24 hours). Immediately flash-freeze samples in liquid nitrogen to quench metabolic activity.

-

-

Extraction and Analysis:

-

Extract metabolites from the plant tissue using a methanol/chloroform/water solvent system.

-

Add non-labeled, authentic standards of AAI and AAIVa to the extracts to act as carriers and aid in identification.

-

Separate the aristolochic acids using High-Performance Liquid Chromatography (HPLC) with a diode-array detector (DAD) for peak identification based on retention time and UV spectrum compared to the authentic standards.

-

Collect fractions corresponding to the AAI and AAIVa peaks.

-

-

Quantification and Validation:

-

Quantify the mass of AAI and AAIVa in each fraction using the HPLC-DAD data and a standard curve.

-

Measure the radioactivity of each collected fraction using liquid scintillation counting.

-

Calculate the specific activity (DPM/μmol) for the isolated AAIVa.

-

-

Interpretation of Results:

-

Self-Validation: A successful incorporation is validated if radioactivity is detected in the AAIVa fraction from the experimental group but is absent or significantly lower in the boiled tissue control.

-

Caption: Experimental workflow for radioisotope tracing.

Conclusion and Future Directions

The biosynthesis of Aristolochic Acid IVa represents a fascinating example of chemical diversification within a potent class of plant natural products. While the core pathway leading to the aporphine precursor stephanine is well-established, the final steps that differentiate the various AA analogues are still being uncovered. This guide has synthesized the current knowledge and put forth a strong, evidence-based hypothesis that AAIVa is formed via a CYP450-mediated hydroxylation of an advanced intermediate, likely stephanine. The high accumulation of AAIVa in certain species suggests this is a metabolically significant and tightly regulated process.

The validation of this proposed pathway through the experimental protocol outlined herein is a critical next step. Future research should focus on the identification and characterization of the specific CYP450 enzyme(s) responsible. Utilizing transcriptomic data from AAIVa-rich species like Asarum heterotropoides combined with functional expression studies in yeast or Nicotiana benthamiana will be instrumental in isolating these key biosynthetic genes. Elucidating the complete pathway will not only solve a long-standing puzzle in plant biochemistry but will also provide the essential molecular tools needed to modulate the production of these toxic compounds in medicinal plants, ultimately enhancing their safety and therapeutic potential.

References

-

Meng, Y., et al. (2024). Characterization of two CYP80 enzymes provides insights into aporphine alkaloid skeleton formation in Aristolochia contorta. The Plant Journal, 118(5), 1439-1454. Available at: [Link]

-

Meng, Y., et al. (2024). Characterization of two CYP80 enzymes provides insights into aporphine alkaloid skeleton formation in Aristolochia contorta. ResearchGate. Available at: [Link]

-

Michl, J., et al. (2013). Chemical structures of aristolochic acids and analogues. ResearchGate. Available at: [Link]

-

Guennewich, N., et al. (2011). A stereoselective hydroxylation step of alkaloid biosynthesis by a unique cytochrome P450 in Catharanthus roseus. The Plant Cell, 23(5), 2064-2076. Available at: [Link]

-

Wikipedia contributors. (2023). Aristolochic acid. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Li, A., et al. (2021). Study on the potential nephrotoxicity and mutagenicity of aristolochic acid IVa and its mechanism. Biomedicine & Pharmacotherapy, 142, 112081. Available at: [Link]

-

Wikipedia contributors. (2023). Aporphine alkaloids. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Li, H., et al. (2015). Inhibitory effect of Aristolochia fruit on Cytochrome P450 isozymes in vitro and in vivo. Journal of Ethnopharmacology, 169, 24-31. Available at: [Link]

-

Li, Y., et al. (2021). Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants. Frontiers in Plant Science, 12, 706951. Available at: [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2002). B. ARISTOLOCHIA SPECIES AND ARISTOLOCHIC ACIDS 1. Exposure Data. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 82. Available at: [Link]

-

Stiborova, M., et al. (2012). Role of cytochromes P450 in metabolism of carcinogenic aristolochic acid I: evidence of their contribution to aristolochic acid I detoxication and activation in rat liver. General Physiology and Biophysics, 31(1), 73-84. Available at: [Link]

-

Adam, A. A., et al. (2015). Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L. American Journal of Life Sciences, 3(1-1), 1-5. Available at: [Link]

-

Stephenson, E. K., & Cava, M. P. (1994). Synthesis of proaporphine alkaloids. Tetrahedron, 50(40), 11437-11462. Available at: [Link]

-

Gaukler, M. (2015). Cytochrome P450 1A2 is responsible for detoxifying aristolochic acid in the mouse. University of Dundee. Available at: [Link]

-

Chen, Y., et al. (2021). Quantitative Determination and Toxicity Evaluation of Aristolochic Acid Analogues in Asarum heterotropoides F. Schmidt (Xixin) and Traditional Chinese Patent Medicines. Frontiers in Pharmacology, 12, 765416. Available at: [Link]

-

Shang, X. F., et al. (2022). Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application. Phytotherapy Research, 36(10), 3813-3843. Available at: [Link]

-

Schütte, H. R., et al. (1969). Biosynthesis of Aristolochic Acid. Canadian Journal of Chemistry, 47(3), 481-487. Available at: [Link]

-

Murali, S., et al. (2014). DETERMINATION OF ARISTOLOCHIC ACID I CONCENTRATION IN THE FOUR SPECIES OF ARISTOLOCHIA USING HPLC. Indo American Journal of Pharmaceutical Research, 4(05). Available at: [Link]

-

ResearchGate. (n.d.). The key steps for the synthesis of aporphine and oxoaporphine alkaloids... ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Aristolochic Acid I. PubChem Compound Database. Available at: [Link]

-

Jirschitzka, J., et al. (2016). LC-MS- and 1H NMR-Based Metabolomic Analysis and in Vitro Toxicological Assessment of 43 Aristolochia Species. Journal of Natural Products, 79(1), 147-156. Available at: [Link]

-

Bellini, E., & Tonelli, C. (2023). The Role of Cytochromes P450 in Plants. Encyclopedia.pub. Available at: [Link]

-

Denisov, I. G., et al. (2005). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews, 105(6), 2253-2278. Available at: [Link]

-

ResearchGate. (n.d.). Chemical structure of aristolochic acid I and II. ResearchGate. Available at: [Link]

-

Li, C., et al. (2018). A cytochrome P450 monooxygenase responsible for the C-22 hydroxylation step in the Paris polyphylla steroidal saponin biosynthesis pathway. Phytochemistry, 156, 116-123. Available at: [Link]

Sources

- 1. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study on the potential nephrotoxicity and mutagenicity of aristolochic acid IVa and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative Determination and Toxicity Evaluation of Aristolochic Acid Analogues in Asarum heterotropoides F. Schmidt (Xixin) and Traditional Chinese Patent Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of two CYP80 enzymes provides insights into aporphine alkaloid skeleton formation in Aristolochia contorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 7. Aristolochic acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. A stereoselective hydroxylation step of alkaloid biosynthesis by a unique cytochrome P450 in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Aristolochic acid IV mechanism of action in renal cells

An In-Depth Technical Guide to the Molecular Mechanisms of Aristolochic Acid IV in Renal Cells

Executive Summary

Aristolochic acids (AAs) are a class of potent nephrotoxins and human carcinogens found in Aristolochia species of plants, responsible for a devastating kidney disease known as Aristolochic Acid Nephropathy (AAN).[1] While the mechanism of the primary congener, Aristolochic Acid I (AA-I), is well-established, a common assumption is that all analogues share this toxicity. This guide addresses the specific mechanism of this compound (AA-IV) in renal cells. Contrary to initial assumptions, compelling in vivo evidence demonstrates that a key form, AA-IVa, is non-nephrotoxic and non-genotoxic.[2][3] The primary reason for this lack of toxicity is a critical divergence in its metabolic pathway; AA-IVa undergoes detoxification and rapid excretion rather than the metabolic bioactivation required for renal cell injury.[2] This guide provides a detailed analysis of this mechanism, or lack thereof, by contrasting the molecular fate and reactivity of AA-IVa with the well-documented toxic pathway of AA-I.

Introduction to the Aristolochic Acid Family

First identified in the early 1990s in a cohort of Belgian women who consumed contaminated slimming pills, AAN is a rapidly progressive tubulointerstitial nephritis that leads to renal failure and carries a high risk of upper urothelial cancer.[4][5] The causative agents were identified as aristolochic acids, a group of nitrophenanthrene carboxylic acids.[5] The most abundant and studied of these are AA-I and AA-II.[6] Other analogues, such as Aristolochic Acid IVa (AA-IVa), are also prevalent in Aristolochia plants.[7] AA-IVa differs structurally from the highly toxic AA-I by the presence of an additional hydroxyl group.[2] This seemingly minor structural change has profound implications for its biological activity and metabolic fate within the kidney.

The Paradigm of AA-I Nephrotoxicity: A Baseline for Comparison

To understand why AA-IVa is non-toxic, one must first grasp the well-defined mechanism by which AA-I destroys renal cells. The process is a multi-stage cascade initiated by specific transport and metabolic activation within the kidney's proximal tubules.[8]

Cellular Uptake and Metabolic Bioactivation

The remarkable selectivity of AA-I for the renal proximal tubule is due to its active transport from the bloodstream into the proximal tubular epithelial cells (PTECs) by organic anion transporters (OATs).[8][9] Once concentrated inside the cell, AA-I, which is a pro-toxin, must be metabolically activated. The critical step is the nitroreduction of its nitro group to form a reactive N-hydroxyaristolactam, which then generates a cyclic aristolactam nitrenium ion.[6][10] This bioactivation is catalyzed by several cytosolic and microsomal enzymes, with NADPH:cytochrome P450 reductase playing a crucial role.[6][11]

Genotoxicity and Downstream Cellular Damage

The reactive aristolactam nitrenium ion readily binds to the exocyclic amino groups of DNA purine bases, forming stable, bulky aristolactam-DNA adducts, primarily 7-(deoxyadenosin-N6-yl)aristolactam I (dA-AAI) and 7-(deoxyguanosin-N2-yl)aristolactam I (dG-AAI).[12][13][14] These adducts are not efficiently repaired and, if they persist during DNA replication, lead to a unique mutational signature characterized by A:T to T:A transversions.[10][13] This specific type of mutation is a hallmark of AA exposure and is frequently found in the TP53 tumor suppressor gene of AAN-associated urothelial cancers.[10]

The initial DNA damage triggers a cascade of cellular stress responses that culminate in cell death and tissue fibrosis:

-

Oxidative Stress: AA-I metabolism generates reactive oxygen species (ROS), overwhelming cellular antioxidant defenses and causing damage to lipids, proteins, and DNA.[15]

-

Apoptosis: DNA damage and oxidative stress activate intrinsic (mitochondrial) and extrinsic apoptotic pathways. This involves the activation of p53, the release of cytochrome c from mitochondria, and the activation of executioner caspases like caspase-3, leading to programmed cell death of tubular cells.[15][16]

-

Inflammation and Fibrosis: The death of tubular cells releases pro-inflammatory signals that recruit immune cells, leading to chronic inflammation.[17] This inflammatory microenvironment activates interstitial fibroblasts, which transform into myofibroblasts that deposit excessive extracellular matrix, leading to the characteristic interstitial fibrosis and tubular atrophy of AAN.[17][18]

Deconstructing the Mechanism of AA-IVa in Renal Cells

While AA-I follows a clear path to toxicity, AA-IVa deviates at the most critical juncture: metabolic activation. Its unique structure directs it towards a detoxification pathway, preventing the initiation of the toxic cascade seen with AA-I.

Comparative Genotoxicity and Reactivity

Studies directly comparing the genotoxicity of AA-I and AA-IVa reveal a stark contrast between their in vitro potential and in vivo reality.

-

In Vitro : In cell-free chemical reactions, AA-IVa can be forced to form DNA adducts with deoxyadenosine and deoxyguanosine. However, competitive reaction experiments show that AA-IVa is significantly less reactive than AA-I.[2] Theoretical calculations attribute this lower reactivity to the hydroxyl group on the AA-IVa molecule.[2]

-

In Vivo : The decisive evidence comes from animal studies. Following oral administration to mice, no AA-IVa-DNA adducts were detected in the kidney, liver, or other target tissues.[2] Furthermore, a bone marrow micronucleus assay—a standard test for genotoxicity—yielded a negative result for AA-IVa.[2]

| Parameter | Aristolochic Acid I (AA-I) | Aristolochic Acid IVa (AA-IVa) | Reference |

| DNA Adduct Formation (in vivo) | High levels detected in kidney | Not detected | [2] |

| Bone Marrow Micronucleus Assay | Positive (Genotoxic) | Negative (Non-genotoxic) | [2] |

| Relative Reactivity with DNA | High | Significantly Lower | [2] |

| Table 1: Comparison of Genotoxic Potential of AA-I and AA-IVa. |

Metabolic Fate: The Critical Divergence

The lack of in vivo genotoxicity is a direct result of how AA-IVa is metabolized. Unlike AA-I, which is bioactivated via nitroreduction, AA-IVa is shunted into a detoxification pathway. Pharmacokinetic analyses in mice show that AA-IVa is primarily and rapidly metabolized by O-demethylation to produce a metabolite with two hydroxyl groups.[2] This modification increases the compound's polarity, facilitating its rapid excretion and preventing its accumulation and activation in renal cells. Crucially, the reduced metabolites necessary for forming the reactive nitrenium ion and subsequent DNA adducts were not detected in vivo.[2]

Evidence from In Vivo Nephrotoxicity Studies

Direct toxicological studies in mice confirm the mechanistic findings. When administered to mice, AA-I causes severe tubular injury, acute tubular necrosis, and significant increases in serum creatinine and blood urea nitrogen (BUN), all hallmarks of acute kidney injury.[3] In the same study, under identical experimental conditions, AA-IVa caused no nephrotoxicity .[3] There were no observable tubulointerstitial changes and no increase in markers of renal dysfunction.

| Compound Administered | Observed Renal Effect | Nephrotoxicity Outcome | Reference |

| Aristolochic Acid I (AA-I) | Severe tubular injury, acute tubular necrosis, increased creatinine/BUN. | Strongly Nephrotoxic | [3] |

| Aristolochic Acid II (AA-II) | Mild tubulointerstitial changes. | Mildly Nephrotoxic | [3] |

| Aristolochic Acid IVa (AA-IVa) | No tubular injury, no increase in creatinine/BUN. | Non-Nephrotoxic | [3] |

| Table 2: Comparative In Vivo Nephrotoxicity of Aristolochic Acid Analogues in Mice. |

Future Perspectives

The evidence strongly indicates that AA-IVa itself is not a primary nephrotoxin due to its metabolic fate. However, some reports suggest that certain metabolites, specifically aristolactams of AA-IV (AL-IVa), may exert some toxicity on PTECs in in vitro culture systems.[9][19] This raises the question of whether under specific conditions (e.g., altered metabolic enzyme activity), sufficient quantities of these metabolites could be produced in vivo to cause harm. Future research should focus on clarifying the in vivo relevance, if any, of these aristolactam IV metabolites and further investigating the toxicology of the more than 170 other AA analogues that have been identified.[1]

Key Experimental Protocols

Protocol 1: Comparative In Vivo Nephrotoxicity Assessment in Mice

This protocol is designed to compare the acute nephrotoxicity of different AA analogues.

-

Animal Model: Use male BALB/c mice, a strain known to be susceptible to AA nephrotoxicity.[3]

-

Compound Preparation: Dissolve purified AA-I and AA-IVa in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Administration: Administer the compounds daily via intraperitoneal injection or oral gavage at a dose of 2.5 mg/kg body weight for 5-14 days.[3] Include a vehicle-only control group.

-

Monitoring: Monitor animal body weight daily. Collect 12-hour urine samples at baseline and regular intervals using metabolic cages.

-

Endpoint Analysis (at sacrifice):

-

Collect blood via cardiac puncture to measure serum creatinine and blood urea nitrogen (BUN) levels.

-

Harvest kidneys. Fix one kidney in 4% paraformaldehyde for histological analysis (H&E and PAS staining) to assess tubular injury, necrosis, and interstitial changes.[3]

-

Snap-freeze the other kidney for molecular analysis (e.g., DNA adducts, protein expression).

-

Protocol 2: Analysis of AA-DNA Adducts by ³²P-Postlabelling

This is the gold-standard method for detecting the covalent binding of AA to DNA.

-

DNA Isolation: Isolate high-purity genomic DNA from the renal cortex of treated and control animals using a standard phenol-chloroform extraction method.[11]

-

DNA Digestion: Digest 10 µg of DNA to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Enrich the adducted nucleotides using a nuclease P1 digestion procedure, which removes normal nucleotides.

-

Radiolabeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.

-

Chromatography: Separate the ³²P-labeled adducts using multidirectional thin-layer chromatography (TLC) on polyethyleneimine-cellulose plates.

-

Detection and Quantification: Detect the radioactive adduct spots by autoradiography and quantify them using phosphor imaging. Express results as relative adduct labeling (RAL), i.e., adducts per 10⁸ normal nucleotides.[12]

Protocol 3: In Vitro Cytotoxicity Assay in HK-2 Cells

This protocol assesses the direct cytotoxic effect of a compound on a human proximal tubular cell line.

-

Cell Culture: Culture human kidney-2 (HK-2) cells in Keratinocyte Serum-Free Medium supplemented with bovine pituitary extract and epidermal growth factor.

-

Treatment: Seed cells in 96-well plates. Once they reach ~80% confluency, treat them with increasing concentrations of AA-I and AA-IVa (e.g., 0-100 µM) for 24, 48, and 72 hours.

-

Viability Assessment (MTT Assay):

-

After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

References

-

Mei, N., Arlt, V. M., Phillips, D. H., Heflich, R. H., & Chen, T. (2006). DNA adduct formation and mutation induction by aristolochic acid in rat kidney and liver. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 602(1-2), 83-91. [Link]

-

Luan, Y., Zhang, X., Li, X., Liu, Y., Zhang, L., & Wang, Y. (2021). Aristolochic acid IVa forms DNA adducts in vitro but is non-genotoxic in vivo. Archives of Toxicology, 95(8), 2839-2850. [Link]

-

Mei, N., Arlt, V. M., Phillips, D. H., Heflich, R. H., & Chen, T. (2006). DNA adduct formation and mutation induction by aristolochic acid in rat kidney and liver. Mutation research, 602(1-2), 83–91. [Link]

-

Zhou, Q., Jiang, L., Su, T., Liu, G., & Yang, L. (2023). Overview of aristolochic acid nephropathy: an update. Kidney Research and Clinical Practice, 42(5), 579-590. [Link]

-

Sato, M., Kono, M., Odamaki, M., Yamakawa, Y., Wu, Q., & Shibutani, S. (2004). Acute nephrotoxicity of aristolochic acids in mice. Toxicology Letters, 148(1-2), 121-128. [Link]

-

Stiborová, M., Hájek, M., Frei, E., & Schmeiser, H. H. (2001). Carcinogenic and nephrotoxic alkaloids aristolochic acids upon activation by NADPH: cytochrome P450 reductase form adducts found in DNA of patients with Chinese herbs nephropathy. General Physiology and Biophysics, 20(4), 375-392. [Link]

-

Renaissance School of Medicine at Stony Brook University. (n.d.). Aristolochic Acid Research. Laboratory for Chemical Biology (LCB). [Link]

-

Stiborová, M., Arlt, V. M., & Schmeiser, H. H. (2020). DNA Adducts Formed by Aristolochic Acid Are Unique Biomarkers of Exposure and Explain the Initiation Phase of Upper Urothelial Cancer. International Journal of Molecular Sciences, 21(1), 217. [Link]

-

Wikipedia. (2023). Aristolochic acid. In Wikipedia. [Link]

-

Jadot, I., Declèves, A. E., Nortier, J., & Caron, N. (2017). An Integrated View of Aristolochic Acid Nephropathy: Update of the Literature. International journal of molecular sciences, 18(10), 2077. [Link]

-

Ren, J., Li, Y., Liu, S., Yin, C., Zhang, J., & Liu, Y. (2023). Lycopene attenuates the inflammation and apoptosis in aristolochic acid nephropathy by targeting the Nrf2 antioxidant system. Journal of Functional Foods, 101, 105423. [Link]

-

Zhou, Q., Jiang, L., Su, T., Liu, G., & Yang, L. (2023). Overview of aristolochic acid nephropathy: an update. Kidney research and clinical practice, 42(5), 579–590. [Link]

-

Balayssac, S., Taddeo, A., Déziel, E., & Tulkens, P. M. (2020). Aristolochic Acid-Induced Nephrotoxicity: Molecular Mechanisms and Potential Protective Approaches. International Journal of Molecular Sciences, 21(4), 1157. [Link]

-

Balayssac, S., Taddeo, A., Déziel, E., & Tulkens, P. M. (2020). Aristolochic Acid-Induced Nephrotoxicity: Molecular Mechanisms and Potential Protective Approaches. International Journal of Molecular Sciences, 21(4), 1157. [Link]

-

Li, S., Wang, Y., Zhang, Y., Yang, M., Guo, J., & Wang, Z. (2022). Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities. Molecules, 27(24), 8963. [Link]

-

Zhang, L., Wei, Y., Wang, Y., et al. (2022). Evaluation of aristolochic acid Ι nephrotoxicity in mice via 1H NMR quantitative metabolomics and network pharmacology approaches. Toxicology Research, 11(4), 666-677. [Link]

-

Zhang, L., Wang, Y., Zhang, Y., et al. (2016). Acute Nephrotoxicity of Aristolochic Acid in Vitro: Metabolomics Study for Intracellular Metabolic Time-Course Changes. Biomarkers, 21(3), 233-42. [Link]

-

Dickman, K. G., Sweet, D. H., Bonala, R., Ray, T., & Wu, A. (2011). Physiological and molecular characterization of aristolochic acid transport by the kidney. The Journal of pharmacology and experimental therapeutics, 338(2), 588–597. [Link]

-

Debelle, F. D., Nortier, J. L., De Prez, E. G., Garbar, C. H., Vienne, A. R., Salmon, I. J., ... & Vanherweghem, J. L. (2002). Aristolochic acids induce chronic renal failure with interstitial fibrosis in salt-depleted rats. Journal of the American Society of Nephrology, 13(2), 431-436. [Link]

-

Hao, J., & Li, T. (2014). Nephrotoxicity and carcinogenesis of aristolochic acids and their derivates. Journal of Exposure Science & Environmental Epidemiology, 24(5), 457-465. [Link]

-

Batuman, V. (2025). Aristolochic Acid Nephropathy: Molecular Mechanisms, Clinical Impact and Therapeutic Challenges in a Progressive Renal Disease. International Biological and Medical Journal, 7(2), 53-63. [Link]

-

Chan, W., & Li, S. (2019). Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms. Frontiers in Pharmacology, 10, 648. [Link]

-

Priestap, H. A., Torres, M. C., Rieger, R. A., Dickman, K. G., Freshwater, T., Taft, D. R., ... & Iden, C. R. (2012). Aristolochic acid I metabolism in the isolated perfused rat kidney. Chemical research in toxicology, 25(1), 130–139. [Link]

Sources

- 1. Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aristolochic acid IVa forms DNA adducts in vitro but is non-genotoxic in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acute nephrotoxicity of aristolochic acids in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Integrated View of Aristolochic Acid Nephropathy: Update of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. app.periodikos.com.br [app.periodikos.com.br]

- 6. Aristolochic Acid-Induced Nephrotoxicity: Molecular Mechanisms and Potential Protective Approaches [mdpi.com]

- 7. Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aristolochic Acid Research | Renaissance School of Medicine at Stony Brook University [renaissance.stonybrookmedicine.edu]

- 9. Overview of aristolochic acid nephropathy: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aristolochic acid - Wikipedia [en.wikipedia.org]

- 11. Carcinogenic and nephrotoxic alkaloids aristolochic acids upon activation by NADPH : cytochrome P450 reductase form adducts found in DNA of patients with Chinese herbs nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DNA adduct formation and mutation induction by aristolochic acid in rat kidney and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DNA adduct formation and mutation induction by aristolochic acid in rat kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Lycopene attenuates the inflammation and apoptosis in aristolochic acid nephropathy by targeting the Nrf2 antioxidant system - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Aristolochic acids induce chronic renal failure with interstitial fibrosis in salt-depleted rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Divergent Toxicological Profile of Aristolochic Acid IV: A Technical Guide for Researchers

Introduction: A Tale of Two Analogs

Aristolochic acids (AAs) are a class of nitrophenanthrene carboxylic acids found in Aristolochia and Asarum species, plants with a long history in traditional medicine.[1][2] However, their use has been linked to severe health consequences, including a progressive renal interstitial fibrosis known as Aristolochic Acid Nephropathy (AAN) and a high incidence of upper urinary tract urothelial carcinoma (UUC).[3][4] The International Agency for Research on Cancer (IARC) has classified aristolochic acids as Group 1 human carcinogens.[5][6] While the toxicity of the major congeners, Aristolochic Acid I (AAI) and Aristolochic Acid II (AAII), is well-established, the toxicological landscape of other analogs, such as Aristolochic Acid IVa (AAIVa), presents a more nuanced picture. This guide provides an in-depth technical analysis of the toxicological profile of AAIVa, contrasting it with its more notorious counterparts and offering insights for researchers and drug development professionals.

Section 1: The Molecular Basis of Aristolochic Acid Toxicity - A Focus on AAIVa

The toxicity of aristolochic acids is intrinsically linked to their metabolic activation. For AAI and AAII, this process is a prerequisite for their genotoxic and carcinogenic effects.

The Canonical Pathway of AAI and AAII Activation

The primary mechanism of AAI and AAII toxicity involves the reductive metabolism of their nitro group to form reactive N-hydroxyaristolactams.[6][7] This bioactivation is catalyzed by a suite of Phase I enzymes, including cytochrome P450 (CYP) enzymes (primarily CYP1A1 and CYP1A2) and NAD(P)H:quinone oxidoreductase (NQO1) in both the liver and kidneys.[8] The resulting aristolactam-nitrenium ions are highly electrophilic and readily form covalent adducts with the exocyclic amino groups of purine bases in DNA, predominantly adenine and guanine.[6][9] These DNA adducts, particularly 7-(deoxyadenosin-N6-yl)-aristolactam I (dA-AAI), are persistent and mutagenic, leading to a characteristic A:T to T:A transversion mutation signature found in the TP53 tumor suppressor gene of AA-associated cancers.[1][9][10]

Diagram 1: Metabolic Activation Pathway of Aristolochic Acid I

Caption: Metabolic activation of AAI leading to carcinogenesis.

The Divergent Path of Aristolochic Acid IVa

In stark contrast to AAI and AAII, in vivo studies have demonstrated that AAIVa is non-genotoxic.[11] While it can form DNA adducts in vitro, this reactivity does not translate to a measurable genotoxic effect in animal models.[11] The key to this reduced toxicity lies in its distinct metabolic fate.

Pharmacokinetic analyses have revealed that AAIVa is primarily metabolized through O-demethylation, which produces a more polar metabolite with two hydroxyl groups.[11] This metabolic route facilitates its excretion and, crucially, avoids the nitroreduction pathway that leads to the formation of reactive, DNA-binding intermediates.[11] Reduced metabolites of AAIVa have not been detected in vivo.[11] This suggests that the hydroxyl group present in AAIVa, which distinguishes it from AAI, significantly alters its substrate specificity for the activating nitroreductases or shunts it towards a detoxification pathway.

Section 2: Comparative Toxicological Endpoints

The differing metabolic pathways of AAI and AAIVa result in markedly different toxicological outcomes. This section summarizes the key toxicological endpoints, highlighting the comparatively benign profile of AAIVa.

Genotoxicity and Carcinogenicity

As previously discussed, AAI and AAII are potent genotoxins and carcinogens.[5][12] They induce dose-dependent increases in DNA adducts and mutations in target tissues like the kidney.[13][14] In contrast, AAIVa did not induce DNA adducts in the kidney, liver, or forestomach of orally dosed mice, and a bone marrow micronucleus assay yielded negative results, indicating a lack of in vivo genotoxicity.[11]

Nephrotoxicity

AAI is a potent nephrotoxin, causing severe tubular injury and acute tubular necrosis, leading to the progressive interstitial nephritis characteristic of AAN.[15] Studies in mice have shown that AAI induces strong nephrotoxicity, while AAII results in mild nephrotoxicity.[15] In contrast, AAIVa, at comparable doses, caused no nephrotoxicity in the same experimental system.[15] Similarly, another study reported no distinct nephrotoxicity in mice treated with AAIVa at 40 mg/kg.[16]

Cytotoxicity

In vitro studies corroborate the in vivo findings. In human kidney (HK-2) cells, AAI exhibits significant cytotoxicity.[16] Conversely, AAIVa shows weak cytotoxicity even at high concentrations.[16] While some studies suggest that other AA analogs and their metabolites can be harmful to proximal tubular epithelial cells, the evidence consistently points to a significantly lower cytotoxic potential for AAIVa compared to AAI.[17]

Table 1: Comparative Toxicity of Aristolochic Acid Analogs

| Toxicological Endpoint | Aristolochic Acid I (AAI) | Aristolochic Acid IVa (AAIVa) |

| In Vivo Genotoxicity | Potent genotoxin | Non-genotoxic[11] |

| Carcinogenicity | Known human carcinogen[3] | Not established, presumed low |

| Nephrotoxicity | Strong nephrotoxin[15] | No significant nephrotoxicity observed[15][16] |

| Cytotoxicity (in vitro) | High cytotoxicity in HK-2 cells[16] | Weak cytotoxicity in HK-2 cells[16] |

| Primary Metabolic Pathway | Nitroreduction (Activation)[6][8] | O-demethylation (Detoxification)[11] |

Section 3: Methodologies for Assessing Aristolochic Acid Toxicity

A robust assessment of the toxicological profile of AA analogs relies on a combination of analytical, in vitro, and in vivo methodologies.

Analytical Detection and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) are the gold standards for the detection and quantification of AAs and their metabolites in biological matrices and herbal products.[18][19][20]

Experimental Protocol: UPLC-MS/MS for AAIVa and its Metabolites

-

Sample Preparation:

-

Plasma/Urine: Protein precipitation with acetonitrile followed by centrifugation. The supernatant is collected, dried, and reconstituted in the mobile phase.

-

Tissue Homogenates: Homogenize tissue in a suitable buffer, followed by solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.

-

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for AAIVa and its expected O-demethylated metabolite must be determined and optimized.

-

Diagram 2: Experimental Workflow for AAIVa Pharmacokinetic Analysis

Caption: Workflow for analyzing AAIVa and its metabolites.

In Vivo Genotoxicity Assessment

The in vivo genotoxicity of an AA analog is a critical determinant of its carcinogenic potential. The following assays are recommended:

-

Rodent Bone Marrow Micronucleus Assay: This assay detects chromosomal damage or damage to the mitotic apparatus. A negative result for AAIVa is a strong indicator of its lack of clastogenic potential in vivo.[11]

-

DNA Adduct Analysis by ³²P-Postlabeling or LC-MS: This highly sensitive method is used to detect the formation of DNA adducts in target tissues (kidney, liver).[13][14][21] The absence of detectable adducts in AAIVa-treated animals is a key piece of evidence for its non-genotoxic profile.[11]

Experimental Protocol: ³²P-Postlabeling for AA-DNA Adducts

-

DNA Isolation: High-molecular-weight DNA is isolated from target tissues (e.g., kidney, liver) of treated and control animals.[14]

-

DNA Digestion: DNA is enzymatically digested to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Normal nucleotides are dephosphorylated by nuclease P1, enriching the more resistant adducts.

-

³²P-Labeling: The adducted nucleotides are radiolabeled at the 5'-hydroxyl group by T4 polynucleotide kinase using [γ-³²P]ATP.

-

Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).

-

Detection and Quantification: Adduct spots are visualized by autoradiography and quantified using a phosphorimager.

In Vitro Cytotoxicity Assay

Cell-based assays provide a rapid screening method to assess the direct toxicity of compounds to specific cell types.

Experimental Protocol: CCK8 Assay in HK-2 Cells

-

Cell Seeding: Human kidney proximal tubular epithelial cells (HK-2) are seeded in 96-well plates and allowed to adhere overnight.[16]

-

Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., AAIVa) and a positive control (e.g., AAI) for 24 to 48 hours.[16]

-

CCK8 Incubation: After treatment, the medium is replaced with a fresh medium containing Cell Counting Kit-8 (CCK8) solution. Cells are incubated for 1-4 hours.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The amount of formazan dye generated by cellular dehydrogenases is directly proportional to the number of living cells.

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC₅₀ value (concentration inhibiting 50% of cell growth) is determined.

Conclusion and Future Directions

The toxicological profile of Aristolochic Acid IVa stands in clear contrast to that of its well-studied and highly toxic analogs, AAI and AAII. Its primary metabolic fate appears to be detoxification through O-demethylation, which prevents the formation of the reactive nitrenium ions responsible for the genotoxicity and carcinogenicity of other aristolochic acids.[11] Consequently, AAIVa demonstrates a lack of significant nephrotoxicity, genotoxicity, and cytotoxicity in both in vivo and in vitro models.[11][15][16]

For researchers and drug development professionals, this divergent profile underscores the critical importance of congener-specific toxicological evaluation. It highlights that small structural modifications, such as the presence of an additional hydroxyl group, can fundamentally alter metabolic pathways and toxicological outcomes. Future research should focus on a comprehensive toxicogenomic analysis to understand the gene expression changes, if any, induced by AAIVa exposure, and to further elucidate the enzymatic players responsible for its preferential detoxification. This knowledge is crucial for accurate risk assessment and for guiding the development of safer botanical-derived therapeutics.

References

- Acute nephrotoxicity of aristolochic acids in mice - PubMed.

- DNA adduct formation and mutation induction by aristolochic acid in r

- Aristolochic Acid-Induced Genotoxicity and Toxicogenomic Changes in Rodents - NIH.

- Aristolochic acid IVa forms DNA adducts in vitro but is non-genotoxic in vivo - PubMed.

- REV SEN Diagnostic methods for identifying aristolochic acid in biological samples: Narr

- Metabolic activation of carcinogenic aristolochic acid, a risk factor for Balkan endemic nephrop

- Dissection of cellular and molecular mechanisms of aristolochic acid-induced hepatotoxicity via single-cell transcriptomics.

- DNA adduct formation and mutation induction by aristolochic acid in r

- Aristolochic Acid-Induced Nephrotoxicity: Molecular Mechanisms and Potential Protective Approaches - PMC - PubMed Central.

- Aristolochic acid - Wikipedia.

- Total Synthesis of the Aristolochic Acids, Their Major Metabolites, and Rel

- Aristolochic acid as a probable human cancer hazard in herbal remedies: a review.

- Aristolactam-DNA adducts are a biomarker of environmental exposure to aristolochic acid - Pharmacological Sciences - Stony Brook University.

- Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteol

- Detection of DNA adducts formed by aristolochic acid in renal tissue from patients with Chinese herbs nephrop

- Nephrotoxicity and carcinogenesis of aristolochic acids and their derivates - ResearchG

- Aristolochic Acids - 15th Report on Carcinogens - NCBI Bookshelf.

- Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms - PMC.

- Quantitative Determination and Toxicity Evaluation of Aristolochic Acid Analogues in Asarum heterotropoides F. Schmidt (Xixin)

- Genotoxicity of aristolochic acid: A review - Journal of Food and Drug Analysis.

- Overview of aristolochic acid nephropathy: an upd

- Medicinally Used Asarum Species: High-Resolution LC-MS Analysis of Aristolochic Acid Analogs and In vitro Toxicity Screening in HK-2 Cells - Frontiers.

- Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evalu

- Determination of Aristolochic Acid Using Isocr

- Proposed pathways for the metabolic activation of the aristolochic...

- Overview of aristolochic acid nephropathy: an upd

Sources

- 1. Aristolochic acid - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Aristolochic Acids - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aristolochic Acid-Induced Genotoxicity and Toxicogenomic Changes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aristolochic Acid-Induced Nephrotoxicity: Molecular Mechanisms and Potential Protective Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metabolic activation of carcinogenic aristolochic acid, a risk factor for Balkan endemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. pharm.stonybrook.edu [pharm.stonybrook.edu]

- 11. Aristolochic acid IVa forms DNA adducts in vitro but is non-genotoxic in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jfda-online.com [jfda-online.com]

- 13. DNA adduct formation and mutation induction by aristolochic acid in rat kidney and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DNA adduct formation and mutation induction by aristolochic acid in rat kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acute nephrotoxicity of aristolochic acids in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantitative Determination and Toxicity Evaluation of Aristolochic Acid Analogues in Asarum heterotropoides F. Schmidt (Xixin) and Traditional Chinese Patent Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Overview of aristolochic acid nephropathy: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rev-sen.ec [rev-sen.ec]

- 19. Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Detection of DNA adducts formed by aristolochic acid in renal tissue from patients with Chinese herbs nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mutagenicity and Carcinogenicity of Aristolochic Acid IV

For Researchers, Scientists, and Drug Development Professionals

Abstract